
3,4-Methylenedioxy PV9 (hydrochloride)
Vue d'ensemble
Description
3,4-Methylenedioxy PV9 (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . The physiological and toxicological properties of this compound are not known . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of 3,4-Methylenedioxy PV9 (hydrochloride) is C19H28ClNO3 . Its molecular weight is 353.9 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride . The InChI is InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Methylenedioxy PV9 (hydrochloride) include a molecular weight of 353.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 353.1757714 g/mol, a monoisotopic mass of 353.1757714 g/mol, a topological polar surface area of 38.8 Ų, a heavy atom count of 24, and a complexity of 381 .Applications De Recherche Scientifique
Al(III)-Selective Electrode Development : A study by Yari, Darvishi, and Shamsipur (2006) discusses the use of a xanthone derivative in the development of a polyvinylchloride (PVC) membrane electrode for aluminum(III) ions. This demonstrates the potential application of similar chemical structures in the development of selective electrodes for metal ions (Yari, Darvishi, & Shamsipur, 2006).
Organic Solar Cells Enhancement : Jeon, Yook, and Lee (2009) used a hydrophobic fluorinated polymer material as an interlayer in organic solar cells, which led to improved power conversion efficiency. The study highlights the role of such materials in enhancing solar cell performance (Jeon, Yook, & Lee, 2009).
Quantum-Chemical and NMR Studies : A paper by Zapata-Torres et al. (2008) focuses on the structural analysis of a similar compound, MDMA, using NMR and X-ray diffraction. This type of research is critical in understanding the molecular conformation and potential applications of related compounds (Zapata-Torres et al., 2008).
Synthesis of Methylenedioxy Phenol : Yu (2006) describes the synthesis process of 3,4-Methylenedioxy phenol, an antioxidant and drug intermediate. Such research provides insight into the synthetic pathways and potential pharmaceutical applications of related compounds (Yu, 2006).
Metformin Hydrochloride Release from Hydrogels : A study by Martínez-Gómez et al. (2017) examines the encapsulation and release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels. This research indicates the potential use of related hydrochloride compounds in drug delivery systems (Martínez-Gómez et al., 2017).
Analysis of 3,4-Methylenedioxy-N-methylamphetamine (MDMA) : A study by Lee et al. (1999) uses solid-state NMR spectroscopy to analyze MDMA hydrochloride. This type of analysis is crucial for understanding the properties and potential applications of structurally related compounds (Lee et al., 1999).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342975 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy PV9 (hydrochloride) | |
CAS RN |
24646-40-0 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




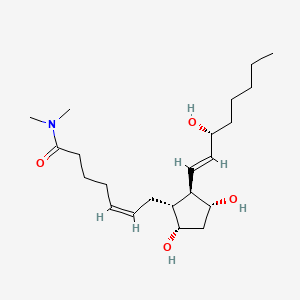

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
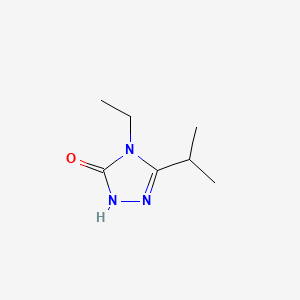
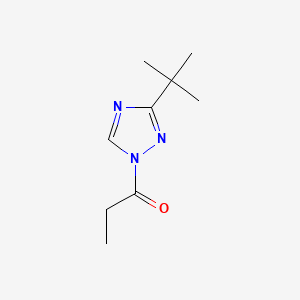
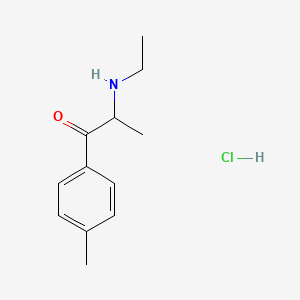
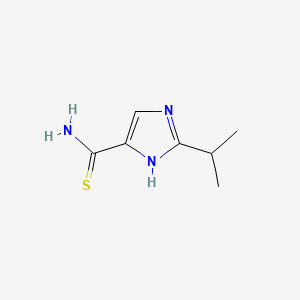


![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)